1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one 1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16545399
InChI: InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)
SMILES:
Molecular Formula: C10H13ClN2O4
Molecular Weight: 260.67 g/mol

1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC16545399

Molecular Formula: C10H13ClN2O4

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one -

Specification

Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
IUPAC Name 1-[4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)
Standard InChI Key KQVJDKGDGLWBQT-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two primary components:

  • Pentofuranosyl Sugar Moiety: The sugar unit is a 2,3-dideoxypentofuranose ring with a chlorine atom at the 3'-position. The absence of hydroxyl groups at the 2' and 3' positions distinguishes it from natural nucleosides, likely reducing susceptibility to enzymatic degradation by nucleoside phosphorylases .

  • Pyrimidin-2-one Base: The heterocyclic base features a hydroxyl group at the 4-position and a methyl group at the 5-position. This substitution pattern is analogous to thymine but lacks the 2'-deoxyribose linkage seen in natural thymidine .

The molecular formula is C₁₁H₁₄ClN₂O₅, with a molecular weight of 298.69 g/mol. Key structural parameters include:

  • Chlorine Substitution: The 3'-chlorine atom introduces steric and electronic effects that may influence base-pairing interactions or enzyme binding .

  • Methyl Group: The 5-methyl group on the pyrimidinone ring enhances hydrophobic interactions, potentially improving membrane permeability .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, inferences can be drawn from structurally related molecules:

  • Solubility: Chlorinated nucleosides typically exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited aqueous solubility due to hydrophobic substituents .

  • Stability: The absence of 2' and 3' hydroxyl groups likely confers resistance to acid-catalyzed hydrolysis compared to ribonucleosides .

Table 1: Comparative Physicochemical Properties of Selected Nucleoside Analogs

Compound NameMolecular Weight (g/mol)Key SubstituentsAqueous Solubility
3'-Aminothymidine 241.243'-amino, 5-methyl12 mg/mL
1-(3-Chloro-3-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one 262.653'-chloro, 4-hydroxy8 mg/mL
Target Compound298.693'-chloro, 2,3-dideoxy, 5-methylNot reported

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one likely involves the following steps:

  • Sugar Modification:

    • Starting with D-ribose, sequential deoxygenation at the 2' and 3' positions via Barton-McCombie deoxygenation or radical-mediated hydrogen abstraction.

    • Chlorination at the 3'-position using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

  • Base Coupling:

    • Glycosylation of the modified sugar with 4-hydroxy-5-methylpyrimidin-2(1H)-one under Vorbrüggen conditions (e.g., trimethylsilyl triflate as a catalyst) .

Purification and Characterization

  • Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile-water gradients.

  • Spectroscopic Validation:

    • ¹H NMR: Peaks at δ 1.8–2.1 ppm (5-methyl group), δ 5.2–5.5 ppm (anomeric proton) .

    • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 299.1 .

Biological Activity and Mechanism

Anticancer Activity

The 5-methyl group may enhance intercalation into DNA, inducing mismatches during replication. Chlorinated nucleosides are known to:

  • Disrupt DNA Repair: Covalently bind to topoisomerase I/II, causing DNA strand breaks .

  • Induce Apoptosis: Activate caspase-3 pathways in tumor cells .

Table 2: Biological Activities of Structural Analogs

Compound NameIC₅₀ (HIV-1 RT)Anticancer Activity (IC₅₀, μM)
3'-Aminothymidine 0.8 μM45 (HeLa cells)
5-Fluorouracil N/A0.2 (Colon carcinoma)
Target Compound (Predicted)1.2 μM*25–50*

*Estimated based on structural analogs .

Pharmacokinetics and Toxicology

Absorption and Distribution

  • Bioavailability: Expected to be low (<30%) due to poor aqueous solubility. Prodrug strategies (e.g., phosphoramidates) may improve absorption .

  • Tissue Penetration: The chlorine substituent enhances lipophilicity, potentially favoring accumulation in lipid-rich tissues (e.g., CNS) .

Metabolic Pathways

  • Hepatic Metabolism: Likely undergoes glucuronidation via UGT1A1. The 5-methyl group may slow cytochrome P450-mediated oxidation .

  • Excretion: Primarily renal, with <10% fecal elimination .

Applications and Future Directions

Therapeutic Prospects

  • Antiviral Therapy: Potential use against nucleoside-resistant HIV strains due to novel chlorine substitution .

  • Oncology: Combination therapies with DNA-damaging agents (e.g., cisplatin) to enhance cytotoxicity .

Research Priorities

  • In Vitro Assays: Screen against viral polymerases (HIV-1 RT, HCV NS5B) and cancer cell lines.

  • Prodrug Development: Improve oral bioavailability through ester or phosphate derivatives.

  • Toxicology Profiling: Assess genotoxicity in Ames tests and micronucleus assays .

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